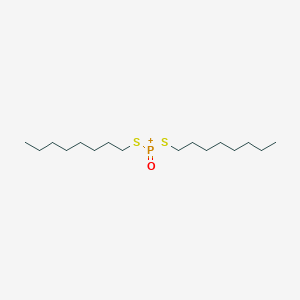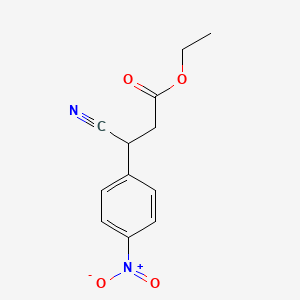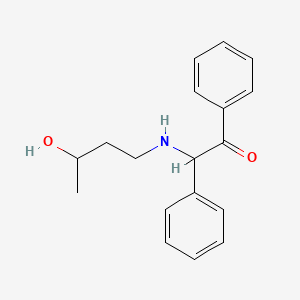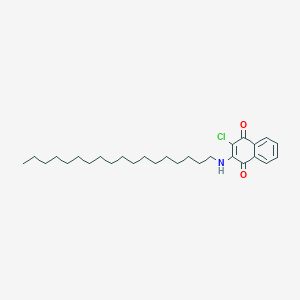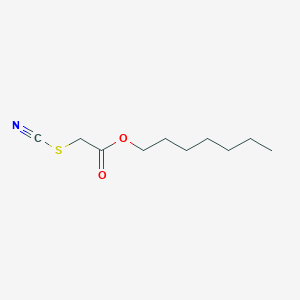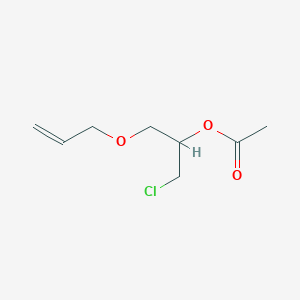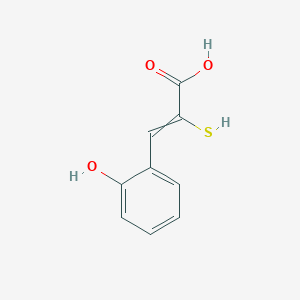![molecular formula C16H4F6O8 B14740724 2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid CAS No. 4841-80-9](/img/structure/B14740724.png)
2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid is a fluorinated aromatic compound It is characterized by the presence of six fluorine atoms and four carboxylic acid groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid typically involves the fluorination of biphenyl derivatives followed by carboxylation. One common method includes the use of hexafluorobenzene as a starting material, which undergoes a series of reactions to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2’,5,5’,6,6’-Hexafluoro[1,1’-biphenyl]-3,3’,4,4’-tetracarboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid groups. These interactions can affect various pathways, including enzymatic reactions and molecular binding processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated biphenyl compound with different fluorination patterns.
Hexafluorosilicic acid: A fluorinated compound with different structural properties and applications.
Propiedades
Número CAS |
4841-80-9 |
|---|---|
Fórmula molecular |
C16H4F6O8 |
Peso molecular |
438.19 g/mol |
Nombre IUPAC |
4-(3,4-dicarboxy-2,5,6-trifluorophenyl)-3,5,6-trifluorophthalic acid |
InChI |
InChI=1S/C16H4F6O8/c17-7-1(9(19)11(21)5(15(27)28)3(7)13(23)24)2-8(18)4(14(25)26)6(16(29)30)12(22)10(2)20/h(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Clave InChI |
DUEXNLBVFZOZLO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)C(=O)O)C(=O)O)F)C2=C(C(=C(C(=C2F)F)C(=O)O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
